molecular formula C11H14ClNO B7873105 N-(4-Chloro-2-methoxybenzyl)cyclopropanamine

N-(4-Chloro-2-methoxybenzyl)cyclopropanamine

Cat. No.: B7873105
M. Wt: 211.69 g/mol
InChI Key: SSCVFXNDHRNWRH-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methoxybenzyl)cyclopropanamine: is an organic compound that features a cyclopropane ring attached to a benzylamine moiety, which is further substituted with a chlorine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-2-methoxybenzyl)cyclopropanamine typically involves the reaction of 4-chloro-2-methoxybenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Chloro-2-methoxybenzyl)cyclopropanamine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products are primarily amine derivatives.
  • Substitution reactions yield various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-(4-Chloro-2-methoxybenzyl)cyclopropanamine is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a candidate for exploring biological activity and therapeutic potential.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methoxybenzyl)cyclopropanamine is not well-documented. its structural features suggest that it may interact with biological targets through various pathways. The presence of the cyclopropane ring and the benzylamine moiety could allow it to bind to specific receptors or enzymes, potentially modulating their activity.

Comparison with Similar Compounds

  • N-(4-Methoxybenzyl)cyclopropanamine
  • N-(4-Bromo-2-methoxybenzyl)cyclopropanamine
  • N-(4-Fluoro-2-methoxybenzyl)cyclopropanamine

Comparison: N-(4-Chloro-2-methoxybenzyl)cyclopropanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. Compared to its analogs with different halogen substitutions, the chlorine atom provides distinct electronic and steric effects, potentially leading to different biological activities and chemical reactivities.

Properties

IUPAC Name

N-[(4-chloro-2-methoxyphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-14-11-6-9(12)3-2-8(11)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCVFXNDHRNWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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